4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester, also known as methyl 4-methylbenzenesulfonate (9H-fluorene-9-yl) methyl ester, is a chemical compound with the molecular formula C21H18O3S. It features a 9H-fluorene moiety attached to a methyl ester of 4-methylbenzenesulfonic acid. This compound is characterized by its unique structure, which combines a sulfonate group with a fluorene structure, making it an interesting subject for various chemical and biological studies .
Several methods can be employed to synthesize 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester:
This compound finds utility in various fields:
Interaction studies involving this compound focus on its reactivity with biological molecules and other chemical species. Investigations into its potential as a drug candidate often explore how it interacts with enzymes or receptors, assessing its efficacy and safety profile. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural characteristics with 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl benzenesulfonate | C7H8O3S | Lacks the fluorene moiety; simpler structure |
| Methyl p-toluenesulfonate | C8H10O3S | Similar sulfonate group; lacks fluorene structure |
| Phenyl sulfonate | C6H5OSO3 | Basic sulfonate; no aromatic ring substitution like fluorene |
| 4-Methoxybenzenesulfonic acid methyl ester | C9H10O4S | Contains methoxy instead of fluorene; different electronic properties |
The uniqueness of 4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester lies in its combination of a sulfonate group with a complex polycyclic aromatic structure, which may impart distinct chemical reactivity and biological activity compared to simpler analogs .